3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(2-Chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (hereafter referred to as CBF-PBI-4-one) is a novel compound that has been synthesized in recent years and has shown promise in a number of scientific research applications. This compound is a derivative of pyrimidine and has been used as a scaffold for a variety of pharmaceutical applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . Compounds structurally related to “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of substituents like chlorobenzyl and fluoro groups may enhance the binding affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can modulate inflammatory pathways, possibly through the inhibition of cytokine production or the suppression of inflammatory enzyme activity. This makes them candidates for the treatment of chronic inflammatory diseases .
Anticancer Activity
Indole derivatives are also explored for their anticancer properties . They may work by interfering with cell cycle progression, inducing apoptosis in cancer cells, or inhibiting angiogenesis. The specific structure of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could be investigated for its potential to target certain cancer cell lines .
Anti-HIV Activity
The fight against HIV has led to the exploration of various indole derivatives as potential anti-HIV agents. Molecular docking studies of similar compounds have shown promise in this field, suggesting that further research into the specific applications of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could be fruitful .
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. Indole derivatives have shown antioxidant activity , which could be harnessed in the development of therapies for conditions caused by oxidative stress .
Antimicrobial and Antitubercular Activity
The antimicrobial properties of indole derivatives, including activity against tuberculosis-causing bacteria, make them valuable in the development of new antibiotics. The structural features of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could be optimized for enhanced antimicrobial efficacy .
Antidiabetic Activity
Indole derivatives have been studied for their potential to treat diabetes. They may exert effects on insulin secretion, glucose uptake, or other metabolic processes relevant to diabetes management. Research into the specific applications of this compound in diabetes treatment could uncover new therapeutic options .
Antimalarial Activity
Lastly, the antimalarial activity of indole derivatives has been documented. They may act by disrupting the life cycle of the malaria parasite or inhibiting enzymes essential for its survival. The unique structure of “3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” could provide a basis for the development of novel antimalarial drugs .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a variety of potential effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-13-4-2-1-3-10(13)8-22-9-20-15-12-7-11(19)5-6-14(12)21-16(15)17(22)23/h1-7,9,21H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKWMNGTPUYMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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